![molecular formula C13H14FN3O3 B2915383 N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide CAS No. 1825487-80-6](/img/structure/B2915383.png)
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide
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Description
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate the activity of certain proteins in the body, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Studies
Pharmacokinetic and metabolic profiles are crucial in the preclinical development of compounds for therapeutic applications. A study on the pharmacokinetics and metabolism of S-1, a compound with a similar structural framework to N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide, revealed insights into the absorption, distribution, metabolism, and excretion (ADME) properties in rats. This study showed that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized, providing a basis for understanding the pharmacokinetic behavior of similar compounds (Wu et al., 2006).
Metabolite Identification and Toxicity Assessment
The identification of metabolites is essential for assessing the safety profile of pharmaceutical compounds. Another study focused on flutamide, a compound structurally related to N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide, identified N-oxidized metabolites in human liver microsomes and urine of prostate cancer patients. This research provides valuable information on potential metabolic pathways and the formation of reactive metabolites that could contribute to toxicity, highlighting the importance of metabolic studies in drug development (Goda et al., 2006).
Photostability and Photochemical Reactions
The photostability of pharmaceutical compounds is a critical aspect of drug formulation and efficacy. A study on the photochemistry of flutamide, related in structure to N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide, in different media revealed that photodermatosis could be induced upon exposure to sunlight, emphasizing the need for understanding the photochemical behavior of such compounds to mitigate potential adverse effects (Watanabe et al., 2015).
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-7-16(2)8-6-13(18)15-12-9-10(17(19)20)4-5-11(12)14/h1,4-5,9H,6-8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBCLUNPROBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide |
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